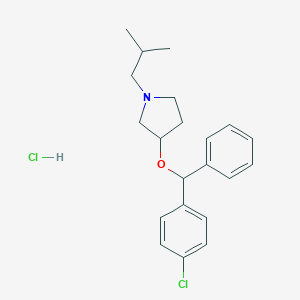
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride, commonly known as RTI-126, is a chemical compound that belongs to the family of pyrrolidine-based stimulants. It is a research chemical that has gained popularity among scientists due to its potential use in the treatment of various neurological disorders.
Wirkmechanismus
RTI-126 works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into the presynaptic neuron. By blocking DAT, RTI-126 increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine activity in the brain. This increased dopamine activity can improve cognitive function, alertness, and motor control.
Biochemische Und Physiologische Effekte
RTI-126 has been shown to have various biochemical and physiological effects, including increased dopamine activity in the brain, improved cognitive function, alertness, and motor control. It has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of RTI-126 is its potential use in the treatment of various neurological disorders. It has also been extensively studied in animal models, which makes it a useful tool for researchers studying dopamine neurotransmission and its role in various neurological disorders. However, there are also limitations to its use in lab experiments, including potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on RTI-126, including further studies on its safety and efficacy, its potential use in the treatment of various neurological disorders, and its potential neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of RTI-126, as well as its potential interactions with other drugs. Overall, RTI-126 shows promise as a potential treatment for various neurological disorders, and further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of RTI-126 involves the reaction of 3-(4-chlorobenzyloxy)-1-isobutylpyrrole with alpha-phenylacetonitrile in the presence of sodium hydride and DMF (N,N-dimethylformamide). The resulting product is then treated with hydrochloric acid to obtain the final product, RTI-126, in the form of a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
RTI-126 has been extensively studied for its potential use in the treatment of various neurological disorders, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Parkinson's disease. It acts as a dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain by preventing its reuptake into the presynaptic neuron. This leads to increased dopamine activity in the brain, which can improve cognitive function, alertness, and motor control.
Eigenschaften
CAS-Nummer |
102446-20-8 |
|---|---|
Produktname |
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride |
Molekularformel |
C21H27Cl2NO |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)-phenylmethoxy]-1-(2-methylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-16(2)14-23-13-12-20(15-23)24-21(17-6-4-3-5-7-17)18-8-10-19(22)11-9-18;/h3-11,16,20-21H,12-15H2,1-2H3;1H |
InChI-Schlüssel |
KDDZJPQFSRCWHF-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Kanonische SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Synonyme |
3-[(4-chlorophenyl)-phenyl-methoxy]-1-(2-methylpropyl)pyrrolidine hydr ochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



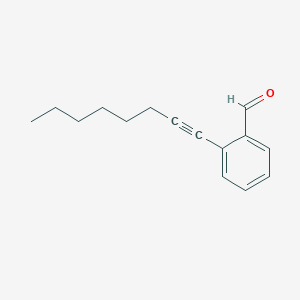
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
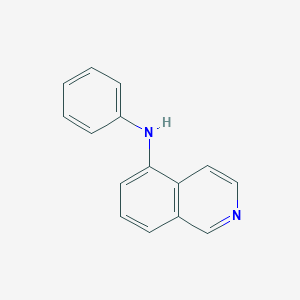
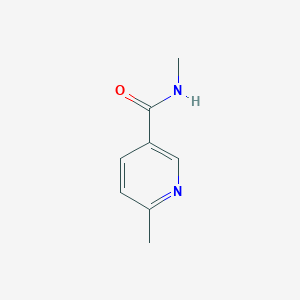
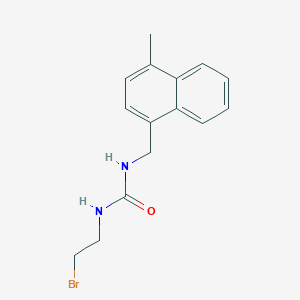
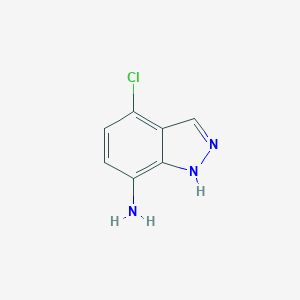
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
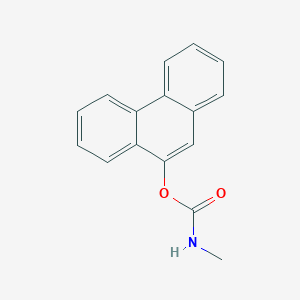
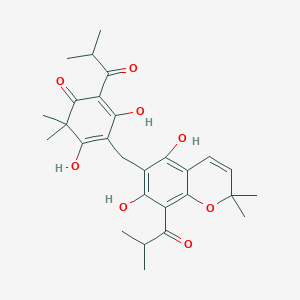
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
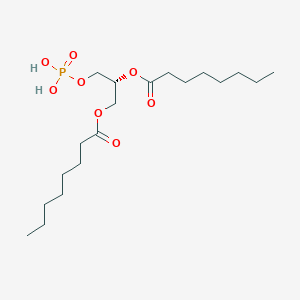
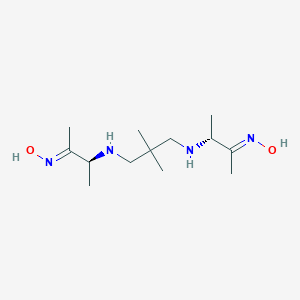
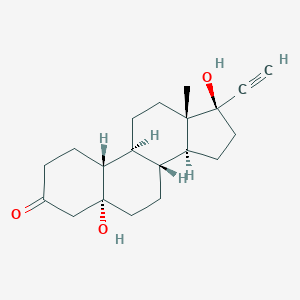
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)